2-((1-propyl-1H-indol-3-yl)sulfonyl)-N-(m-tolyl)acetamide
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Overview
Description
2-((1-propyl-1H-indol-3-yl)sulfonyl)-N-(m-tolyl)acetamide is an organic compound that belongs to the class of sulfonyl-indole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-propyl-1H-indol-3-yl)sulfonyl)-N-(m-tolyl)acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Sulfonylation: The indole core is then sulfonylated using a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine.
Acetamide Formation: The sulfonylated indole is then reacted with an acetamide derivative, such as m-tolylacetamide, under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-((1-propyl-1H-indol-3-yl)sulfonyl)-N-(m-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the indole or acetamide moieties.
Reduction: Reduced forms of the sulfonyl group or the indole ring.
Substitution: Substituted derivatives at the sulfonyl group.
Scientific Research Applications
2-((1-propyl-1H-indol-3-yl)sulfonyl)-N-(m-tolyl)acetamide has several scientific research applications:
Medicinal Chemistry: It may be explored for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient.
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.
Material Science: It may have applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((1-propyl-1H-indol-3-yl)sulfonyl)-N-(m-tolyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl and indole moieties are known to participate in various biochemical interactions, which could be leveraged for therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-((1-methyl-1H-indol-3-yl)sulfonyl)-N-(m-tolyl)acetamide
- 2-((1-ethyl-1H-indol-3-yl)sulfonyl)-N-(m-tolyl)acetamide
- 2-((1-butyl-1H-indol-3-yl)sulfonyl)-N-(m-tolyl)acetamide
Uniqueness
2-((1-propyl-1H-indol-3-yl)sulfonyl)-N-(m-tolyl)acetamide is unique due to its specific substitution pattern on the indole ring and the presence of the m-tolylacetamide moiety. This unique structure may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(3-methylphenyl)-2-(1-propylindol-3-yl)sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-3-11-22-13-19(17-9-4-5-10-18(17)22)26(24,25)14-20(23)21-16-8-6-7-15(2)12-16/h4-10,12-13H,3,11,14H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVGMBRTUCVMCTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=CC=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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